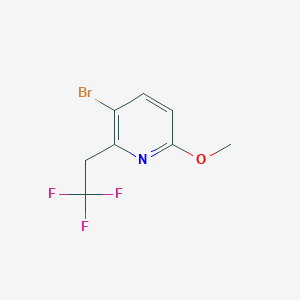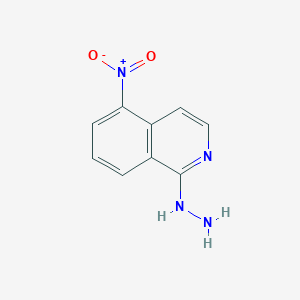
Hexa(acetato)|I3-oxo-tris(aquo)triruthenium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa(acetato) is a coordination compound consisting of a central metal ion surrounded by six acetate ligands. Coordination compounds like Hexa(acetato) are known for their diverse applications in various fields, including chemistry, biology, and industry. The acetate ligands are derived from acetic acid, and they coordinate to the metal ion through their oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexa(acetato) can be synthesized through various methods, depending on the metal ion involved. A common synthetic route involves the reaction of a metal salt with acetic acid or sodium acetate under controlled conditions. For example, the synthesis of Hexa(acetato) of a transition metal like cobalt can be achieved by reacting cobalt(II) acetate with acetic acid in the presence of a suitable solvent.
Industrial Production Methods
In industrial settings, the production of Hexa(acetato) compounds often involves large-scale reactions using metal salts and acetic acid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps like recrystallization to obtain high-purity Hexa(acetato) compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Hexa(acetato) compounds undergo various chemical reactions, including:
Oxidation: The metal center in Hexa(acetato) can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: Reduction reactions can also occur, where the metal center gains electrons.
Substitution: Ligand substitution reactions are common, where one or more acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexa(acetato) cobalt(II) can produce cobalt(III) complexes, while ligand substitution can yield mixed-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Hexa(acetato) compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in various chemical reactions, including polymerization and organic synthesis.
Biology: Some Hexa(acetato) compounds exhibit biological activity and are studied for their potential use in medicine.
Medicine: Research is ongoing to explore the therapeutic potential of Hexa(acetato) compounds in treating diseases.
Industry: These compounds are used in industrial processes, such as the production of polymers and as additives in paints and coatings.
Wirkmechanismus
The mechanism of action of Hexa(acetato) compounds depends on the metal ion and the specific application. In catalytic processes, the metal center often acts as the active site, facilitating the reaction by providing a favorable environment for the reactants. The acetate ligands can stabilize the metal center and influence its reactivity. In biological systems, Hexa(acetato) compounds can interact with biomolecules, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Hexa(acetato) compounds can be compared with other coordination compounds, such as:
Hexa(aqua) complexes: These contain water molecules as ligands instead of acetate.
Hexa(amine) complexes: These contain amine ligands.
Hexa(cyano) complexes: These contain cyanide ligands.
Uniqueness
Hexa(acetato) compounds are unique due to the specific properties imparted by the acetate ligands. The acetate ligands can influence the solubility, stability, and reactivity of the compound, making them suitable for specific applications that other coordination compounds may not be able to fulfill.
Similar Compounds
Hexa(aqua) complexes: [M(H2O)6]n+
Hexa(amine) complexes: [M(NH3)6]n+
Hexa(cyano) complexes: [M(CN)6]n-
These similar compounds differ in their ligand types, which can significantly affect their chemical properties and applications.
Eigenschaften
Molekularformel |
C14H27O18Ru3 |
|---|---|
Molekulargewicht |
786.6 g/mol |
IUPAC-Name |
oxygen(2-);ruthenium(3+);heptaacetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;-2;3*+3/p-7 |
InChI-Schlüssel |
KGDUSEIMBVQSHI-UHFFFAOYSA-G |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[O-2].[Ru+3].[Ru+3].[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)




![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)


![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
